molecular formula C8H7BrF2O2 B13486490 1-Bromo-2-(difluoromethoxy)-3-methoxybenzene

1-Bromo-2-(difluoromethoxy)-3-methoxybenzene

Cat. No.: B13486490
M. Wt: 253.04 g/mol
InChI Key: PXXCSDVYARHJRC-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-3-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2 It is a brominated aromatic compound that contains both difluoromethoxy and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(difluoromethoxy)-3-methoxybenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2-(difluoromethoxy)-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-3-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Bromo-4-(trifluoromethoxy)benzene: Another similar compound with the trifluoromethoxy group in the para position.

    1-Bromo-2-(difluoromethoxy)-4-methylbenzene: Contains a methyl group in addition to the difluoromethoxy group.

Uniqueness

1-Bromo-2-(difluoromethoxy)-3-methoxybenzene is unique due to the presence of both difluoromethoxy and methoxy groups, which can impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-6-4-2-3-5(9)7(6)13-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXCSDVYARHJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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